Succinimide, N-(4-methyl-1-piperazinylmethyl)- Succinimide, N-(4-methyl-1-piperazinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 38221-40-8
VCID: VC18710465
InChI: InChI=1S/C10H17N3O2/c1-11-4-6-12(7-5-11)8-13-9(14)2-3-10(13)15/h2-8H2,1H3
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

Succinimide, N-(4-methyl-1-piperazinylmethyl)-

CAS No.: 38221-40-8

Cat. No.: VC18710465

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Succinimide, N-(4-methyl-1-piperazinylmethyl)- - 38221-40-8

Specification

CAS No. 38221-40-8
Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C10H17N3O2/c1-11-4-6-12(7-5-11)8-13-9(14)2-3-10(13)15/h2-8H2,1H3
Standard InChI Key KBYIGOZJUBSJGO-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CN2C(=O)CCC2=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Succinimide, N-(4-methyl-1-piperazinylmethyl)- has the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . Its IUPAC name is 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione, reflecting the succinimide (pyrrolidine-2,5-dione) backbone and the 4-methylpiperazine side chain. Key structural descriptors include:

PropertyValue
CAS Registry Number38221-40-8
Canonical SMILESCN1CCN(CC1)CN2C(=O)CCC2=O
InChI KeyKBYIGOZJUBSJGO-UHFFFAOYSA-N
SolubilitySlightly soluble in water
StabilityStable under cool, dry conditions

The compound’s piperazine moiety enhances its basicity and potential for hydrogen bonding, while the succinimide ring contributes to electrophilic reactivity, making it a versatile intermediate .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Mannich reactions or condensation reactions involving succinimide derivatives and 4-methylpiperazine precursors. Key methods include:

Method 1: Mannich Reaction

  • Reactants: Succinimide, formaldehyde, and 4-methylpiperazine.

  • Conditions: Catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., n-butanol) .

  • Yield: ~60–75% after purification .

Method 2: Alkylation of Piperazine

  • Reactants: N-(Chloromethyl)succinimide and 4-methylpiperazine.

  • Conditions: Conducted in dimethylformamide (DMF) with triethylamine as a base .

  • Yield: ~80% with high purity (>95%) .

Comparative Analysis of Methods

ParameterMannich ReactionAlkylation
Purity90–95%>95%
ScalabilityModerateHigh
ByproductsQuaternary saltsMinimal
Reference

Pharmacological Significance

Enzyme Inhibition

Succinimide derivatives exhibit acetylcholinesterase (AChE) and urease inhibition, with IC₅₀ values in the micromolar range . These properties are relevant for:

  • Alzheimer’s Disease: AChE inhibitors slow acetylcholine degradation, mitigating cognitive decline.

  • Infections: Urease inhibitors disrupt microbial nitrogen metabolism, reducing pathogen viability.

Cytotoxic and Anticancer Properties

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.45 (m, 4H, piperazine CH₂), 2.85 (s, 3H, N-CH₃), 2.65 (m, 4H, succinimide CH₂) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch) .

Applications in Drug Development

Intermediate for Kinase Inhibitors

The compound serves as a precursor for imatinib mesylate analogs, where the piperazine group enhances solubility and target affinity . For example, 4-((4-methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide (PubChem CID: 4369496) is a demethylated imatinib derivative with retained bioactivity .

Targeted Protein Degradation

Recent patents highlight its use in PROTACs (proteolysis-targeting chimeras) for androgen receptor degradation, leveraging the succinimide’s electrophilicity for E3 ligase recruitment .

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